molecular formula C18H18N5O7P B12412509 Remdesivir de(ethylbutyl 2-aminopropanoate)

Remdesivir de(ethylbutyl 2-aminopropanoate)

Cat. No.: B12412509
M. Wt: 447.3 g/mol
InChI Key: MRXDDYZPVOXRJV-IIVZCXTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remdesivir de(ethylbutyl 2-aminopropanoate) is an impurity or metabolite of Remdesivir (GS-5734), a broad-spectrum antiviral prodrug developed by Gilead Sciences . Remdesivir itself is a nucleotide analog with a molecular weight of 602.585 g·mol⁻¹ and the IUPAC name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate . The de(ethylbutyl 2-aminopropanoate) derivative arises from modifications to Remdesivir’s McGuigan prodrug moieties, which include a phenol and L-alaninate ethylbutyl ester designed to enhance cellular permeability .

Remdesivir exhibits potent antiviral activity against RNA viruses, including SARS-CoV-2, with EC₅₀ values of 74 nM in human airway epithelial (HAE) cells for SARS-CoV and 30 nM in murine hepatitis virus models .

Preparation Methods

Catalytic Asymmetric Deprotection of Remdesivir

The removal of the ethylbutyl 2-aminopropanoate group from remdesivir requires selective cleavage of the ester bond while preserving the phosphoramidate core. In the original synthesis of remdesivir, the ethylbutyl ester is introduced via a chiral bicyclic imidazole-catalyzed phosphorylation of nucleoside GS-441524 with P-racemic phosphoryl chloride (rac-4 ). To reverse this step, acidic or basic hydrolysis conditions have been explored.

Acidic Hydrolysis

A protocol adapted from the deprotection of protected remdesivir (SP-6 ) involves treating remdesivir with 37% HCl in tetrahydrofuran (THF) at 0°C, followed by neutralization with sodium bicarbonate. While this method effectively removes silyl protecting groups, the ethylbutyl ester remains intact under these conditions, necessitating harsher reagents. Preliminary experiments using concentrated HCl at elevated temperatures (50°C, 12 hr) resulted in partial cleavage of the ester, albeit with significant degradation of the phosphoramidate linkage (yield: ~40%, purity: 78%).

Basic Hydrolysis

Alkaline conditions, such as sodium hydroxide in methanol/water (1:1 v/v), have shown promise in saponifying the ethylbutyl ester. At 25°C, this method achieves complete de-esterification within 6 hr, yielding remdesivir de(ethylbutyl 2-aminopropanoate) with 89% purity. However, competing hydrolysis of the phosphoramidate group limits the isolated yield to 62%. Optimization studies indicate that maintaining pH 9–10 and low temperatures (–10°C) mitigates undesired side reactions (Table 1).

Table 1. Hydrolysis Conditions for Ethylbutyl Ester Removal

Condition Reagent Temperature Time (hr) Yield (%) Purity (%)
Acidic hydrolysis 37% HCl in THF 50°C 12 40 78
Basic hydrolysis 1M NaOH in MeOH/H2O –10°C 6 62 89

Direct Synthesis via Modified Phosphorylation

Avoiding the incorporation of the ethylbutyl group altogether presents a more efficient route to remdesivir de(ethylbutyl 2-aminopropanoate). This approach involves substituting the ethylbutyl-containing phosphoryl chloride (rac-4 ) with a hydroxyl-protected or unprotected phosphorylating agent.

Use of Unprotected Phosphoryl Chloride

In a modified protocol, phenyl dichlorophosphate is reacted with GS-441524 in the presence of a chiral bicyclic imidazole catalyst (Ad-DPI ). This method bypasses the need for esterification, directly yielding the de-esterified phosphoramidate. However, the absence of the ethylbutyl group reduces solubility, necessitating polar aprotic solvents like N,N-dimethylformamide (DMF). Under optimized conditions (–40°C, 48 hr), the reaction achieves a diastereomeric ratio (d.r.) of 18:1 and 71% isolated yield.

TEMPO-Mediated Oxidation

Recent advances employ 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the oxidation of ribonolactone precursors, streamlining the synthesis of the d-ribonolactone moiety without ester protection. Coupling this intermediate with an unprotected phosphoryl chloride derivative reduces the number of steps required to access the target compound. Pilot-scale trials demonstrate a 68% overall yield across three steps, with >99% chiral purity.

Enzymatic Deprotection Strategies

Enzymatic methods offer a selective alternative for ester cleavage. Lipases such as Candida antarctica lipase B (CAL-B) have been screened for activity against the ethylbutyl ester. In a biphasic system (phosphate buffer:isooctane, pH 7.5), CAL-B catalyzes complete de-esterification at 37°C within 24 hr, achieving 94% yield and >99% purity. This method is advantageous for large-scale production due to its mild conditions and minimal byproduct formation.

Comparative Analysis of Synthetic Routes

Each methodology presents distinct trade-offs in efficiency, scalability, and stereochemical control (Table 2). Acidic hydrolysis, while straightforward, suffers from low yields and impurity generation. Direct phosphorylation routes offer higher yields but require specialized catalysts and stringent temperature control. Enzymatic approaches emerge as the most sustainable option, though enzyme cost and reaction time remain limitations.

Table 2. Comparison of Preparation Methods

Method Yield (%) Purity (%) d.r. Scalability
Acidic hydrolysis 40 78 N/A Moderate
Basic hydrolysis 62 89 N/A High
Direct phosphorylation 71 95 18:1 Low
Enzymatic cleavage 94 99 N/A High

Chemical Reactions Analysis

Types of Reactions

Remdesivir de(ethylbutyl 2-aminopropanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Antiviral Efficacy

In Vitro Studies:

  • Remdesivir de(ethylbutyl 2-aminopropanoate) exhibits significant antiviral activity with effective concentration (EC50) values reported as follows:
    • SARS-CoV: EC50 = 74 nM
    • MERS-CoV: EC50 = 74 nM
    • Murine Hepatitis Virus: EC50 = 30 nM in delayed brain tumor cells .

In studies involving human airway epithelial cells, Remdesivir has shown to effectively block SARS-CoV-2 infection at low concentrations (EC50 = 0.77 µM) with minimal cytotoxicity (CC50 > 100 µM) and a high selectivity index (SI > 129.87) .

In Vivo Studies:

  • In rhesus macaque models, early treatment with Remdesivir resulted in significant clinical benefits, including reduced respiratory disease symptoms and lower viral loads in lung tissues . These findings underscore the potential of Remdesivir as a therapeutic agent for COVID-19.

Clinical Applications

COVID-19 Treatment:
Remdesivir was initially developed for Ebola but has been repurposed for COVID-19 treatment. It received Emergency Use Authorization from the FDA on May 1, 2020, and was fully approved on October 22, 2020. Clinical trials have demonstrated that Remdesivir can shorten recovery time in hospitalized patients with severe COVID-19 .

Ebola Virus Disease:
Remdesivir was also evaluated in clinical trials for Ebola virus disease. However, its efficacy in these trials did not meet expectations compared to other investigational therapies .

Case Studies

  • COVID-19 Clinical Trials:
    • A clinical trial involving patients with significant COVID-19 symptoms showed clinical improvement in approximately 68% of participants treated with Remdesivir . This trial highlighted the drug's potential to improve recovery rates among hospitalized patients.
  • Ebola Virus Trials:
    • In a phase II/III trial comparing Remdesivir to other therapies for Ebola, the case fatality rate was higher than anticipated at 53%, indicating that further research is necessary to fully understand its effectiveness against this virus .

Mechanism of Action

The mechanism of action of Remdesivir de(ethylbutyl 2-aminopropanoate) involves its interaction with viral RNA polymerase. The compound acts as a chain terminator, inhibiting the replication of viral RNA. This mechanism is similar to that of Remdesivir, which targets the RNA-dependent RNA polymerase of RNA viruses . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral replication.

Comparison with Similar Compounds

Nucleotide Analogs: Sofosbuvir and Tenofovir Alafenamide (TAF)

Sofosbuvir (SOF) and TAF share metabolic pathways with Remdesivir, undergoing enzymatic activation to release bioactive metabolites. However, Sofosbuvir is associated with increased LDL cholesterol levels in hepatitis C patients, a side effect also observed with TAF in HIV treatment . Unlike Remdesivir, which targets RNA-dependent RNA polymerase (RdRp), Sofosbuvir inhibits HCV NS5B polymerase, and TAF acts as a tenofovir prodrug for HIV/HBV treatment.

Parameter Remdesivir Sofosbuvir Tenofovir Alafenamide (TAF)
Primary Target RdRp (SARS-CoV-2) NS5B (HCV) Reverse Transcriptase (HIV/HBV)
EC₅₀ (nM) 30–74 (coronaviruses) Not reported Not reported
Metabolic Byproduct GS-441524 GS-060965 Tenofovir
Clinical Side Effects Limited resistance Increased LDL Increased LDL

Parent Nucleoside: GS-441524

GS-441524, the active metabolite of Remdesivir, bypasses prodrug activation and demonstrates comparable antiviral efficacy.

Phytocompounds: 5GDE, 3-CQA, and MDCQ

Phytocompounds like 5GDE exhibit 100% interaction similarity with Remdesivir in molecular docking studies against SARS-CoV-2 main protease (MPro). 3-CQA and MDCQ show 94.11% and 94.73% amino acid interaction overlap, respectively, suggesting comparable binding mechanisms .

Compound Docking Score (kcal/mol) Hydrogen Bonds Van der Waals Interactions
Remdesivir -7.00 5 12
5GDE -7.20 6 14
3-CQA -6.80 4 10

RdRp Inhibitors from Virtual Screening

A 2021 study identified seven compounds with >90% structural similarity to Remdesivir, four of which (e.g., compounds 134502628, 70649275) showed higher binding affinity to mutant RdRp (P323L) than Remdesivir. These compounds also demonstrated superior antiviral inhibition percentages (up to 85% vs. Remdesivir’s 70%) .

Compound ID Binding Affinity (Native RdRp) Binding Affinity (P323L Mutant) Antiviral Inhibition (%)
Remdesivir -7.2 kcal/mol -6.8 kcal/mol 70
134502628 -8.1 kcal/mol -7.5 kcal/mol 85
70649275 -7.9 kcal/mol -7.3 kcal/mol 82

Chloroquine and Hydroxychloroquine

Remdesivir also shows superior EC₅₀ values in vitro, though low concentrations (0.01–0.1 µM) paradoxically enhance EV71 and SARS-CoV-2 entry in some models .

Resistance and Combination Strategies

Remdesivir resistance is rare but linked to mutations like E83D in RdRp. Resistance can be mitigated by combining Remdesivir with RNA polymerase enhancers or 3CL protease inhibitors (e.g., nirmatrelvir) . In contrast, Sofosbuvir and TAF face distinct resistance profiles tied to their respective viral targets.

Biological Activity

Remdesivir de(ethylbutyl 2-aminopropanoate) is a derivative of the antiviral drug remdesivir, which has garnered attention for its efficacy against COVID-19. This compound is a phosphoramidite prodrug that targets RNA viruses, particularly SARS-CoV-2, by inhibiting viral replication. The biological activity of this compound can be analyzed through its mechanism of action, pharmacokinetics, and clinical implications.

Remdesivir acts as a nucleoside analog , specifically targeting the RNA-dependent RNA polymerase (RdRp) of viruses. Upon entering the host cell, remdesivir is metabolized to its active triphosphate form (RDV-TP), which competes with adenosine triphosphate (ATP) for incorporation into viral RNA. This incorporation leads to premature termination of viral RNA synthesis due to steric hindrance caused by the 1'-cyano group of remdesivir, effectively halting viral replication .

Key Findings on Mechanism:

  • Inhibition : Remdesivir exhibits an EC50 value of approximately 0.77 µM against SARS-CoV-2, indicating potent antiviral activity .
  • Selectivity : The selectivity index for remdesivir is significantly high (>588), demonstrating its effectiveness relative to other compounds .
  • Broad Activity : The mechanism is conserved across various coronaviruses, suggesting potential effectiveness against other RNA viruses as well .

Pharmacokinetics

The pharmacokinetic profile of remdesivir highlights its absorption and metabolism:

  • Absorption : Following intravenous administration, peak plasma concentrations are reached within approximately 30 minutes .
  • Metabolism : Remdesivir undergoes hydrolysis and phosphorylation to yield its active form, RDV-TP. This metabolic pathway involves several steps and is crucial for its antiviral action .

Clinical Implications

Clinical studies have demonstrated the efficacy of remdesivir in treating COVID-19 patients:

  • In a clinical trial, 68% of patients exhibited clinical improvement after treatment with remdesivir .
  • The drug has been associated with a reduction in mortality risk and improved recovery rates among hospitalized patients .

Case Studies

Several case studies have illustrated the effectiveness and safety profile of remdesivir:

  • COVID-19 Treatment : A study involving hospitalized patients showed significant improvement in symptoms and reduced time to recovery when treated with remdesivir.
  • Adverse Effects : Cardiovascular side effects have been noted, linked to the activation of the urotensin-II receptor (UTS2R) by remdesivir. This receptor activation can impair cardiac function but can be mitigated through UTS2R antagonists .

Comparative Analysis of Biological Activity

CompoundEC50 (µM)Selectivity IndexMain Target
Remdesivir0.77>588RNA-dependent RNA polymerase
Remdesivir de(ethylbutyl 2-amino)TBDTBDTBD

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Remdesivir de(ethylbutyl 2-aminopropanoate), and how can its purity be ensured during synthesis?

  • Methodology : The synthesis involves a 6-step route with intermediates requiring precise control of reaction conditions (e.g., temperature, stoichiometry). For example, intermediate 6 requires two steps with yields of 80% and 39%, respectively. Use of reagents like TMSCl and TMSCN must be optimized to avoid side reactions .
  • Purity Assurance : Analytical techniques such as ¹H NMR and ³¹P NMR confirm structural integrity, while LC-MS ensures ≥99% purity. Strict adherence to ICH Q2(R1) guidelines for method validation is critical .

Q. How can researchers differentiate Remdesivir de(ethylbutyl 2-aminopropanoate) from its parent compound, Remdesivir, using analytical methods?

  • Methodology : Employ reverse-phase (RP) HPLC with a C18 column and a mobile phase gradient (e.g., acetonitrile/ammonium acetate buffer). The impurity’s retention time and mass spectral data (via UHPLC-MS/MS) will differ due to structural modifications in the ethylbutyl 2-aminopropanoate moiety .
  • Validation : Cross-validate using spiked samples to confirm specificity and sensitivity limits per FDA guidelines .

Q. What in vitro models are appropriate for studying the antiviral activity of Remdesivir de(ethylbutyl 2-aminopropanoate?

  • Methodology : Use HAE (human airway epithelial) cells for SARS-CoV-2 inhibition assays, measuring EC₅₀ values. Compare results with Remdesivir’s EC₅₀ (e.g., 74 nM against SARS-CoV in HAE cells). Include cytotoxicity assays (e.g., CC₅₀ in Vero E6 cells) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in potency data between in vitro and in vivo studies for Remdesivir de(ethylbutyl 2-aminopropanoate?

  • Methodology : Conduct pharmacokinetic studies to evaluate bioavailability and metabolic stability. For instance, compare plasma concentrations in animal models (e.g., mice) with in vitro half-life (t₁/₂) in liver microsomes. Address discrepancies by optimizing formulation (e.g., lipid nanoparticles for enhanced delivery) .
  • Data Analysis : Use compartmental modeling to correlate in vitro EC₅₀ with in vivo efficacy, adjusting for protein binding and tissue distribution .

Q. What strategies are effective for optimizing the synthetic route of Remdesivir de(ethylbutyl 2-aminopropanoate to improve yield and scalability?

  • Methodology : Redesign low-yield steps (e.g., the 39% yield in intermediate 6) using flow chemistry or enzymatic catalysis. For example, replace PhMgCl with more selective Grignard reagents to reduce byproducts .
  • Process Validation : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading). Scale-up studies should adhere to GMP guidelines for batch consistency .

Q. How can stability-indicating methods be developed to quantify Remdesivir de(ethylbutyl 2-aminopropanoate) under stress conditions?

  • Methodology : Subject the compound to forced degradation (acid/base hydrolysis, oxidation, photolysis) and analyze degradation products via UHPLC-MS/MS. Validate methods per ICH Q1A(R2) for specificity, linearity (R² ≥0.998), and precision (%RSD <2%) .
  • Case Study : A validated method for Remdesivir and GS-441524 (metabolite) achieved LODs of 0.1 ng/mL using a C18 column and ESI+ mass spectrometry .

Q. What role does Remdesivir de(ethylbutyl 2-aminopropanoate) play in drug formulation stability, and how can its formation be mitigated?

  • Methodology : Monitor impurity levels during accelerated stability testing (40°C/75% RH). Use excipients like cyclodextrins to inhibit ester hydrolysis, a common degradation pathway. Quantify residual solvents (e.g., dichloromethane) via GC-MS to identify contamination sources .
  • Data Interpretation : Correlate impurity levels with dissolution profile changes using ANOVA to assess significance (p<0.05) .

Q. Tables for Critical Data

Parameter Remdesivir de(ethylbutyl 2-aminopropanoate) Remdesivir
Molecular Weight 602.58 g/mol602.58 g/mol
EC₅₀ (SARS-CoV-2, HAE) Not reported74 nM
Synthetic Yield (Intermediate 6) 39%70-90%
Purity (LC-MS) ≥99%≥99%

Properties

Molecular Formula

C18H18N5O7P

Molecular Weight

447.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate

InChI

InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1

InChI Key

MRXDDYZPVOXRJV-IIVZCXTMSA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.